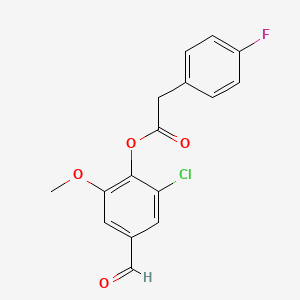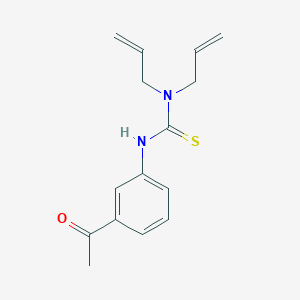![molecular formula C15H12ClF2NOS B5814875 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide selectively inhibits the activity of Janus kinase 3 (JAK3) and to a lesser extent, Janus kinase 1 (JAK1). JAK3 is primarily expressed in immune cells and is involved in the signaling pathways of various cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, this compound reduces the production and activity of these cytokines, thereby suppressing the immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17) in various preclinical and clinical studies. It also reduces the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to improve the clinical symptoms and reduce the disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide is its specificity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, this compound has been shown to increase the risk of infections, particularly viral infections such as herpes zoster and cytomegalovirus. It also has the potential to cause lymphopenia, anemia, and liver toxicity.
Direcciones Futuras
There are several future directions for the research and development of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide. One of the areas of interest is the potential use of this compound in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK3 inhibitors that have a better safety profile. Finally, there is a need for further studies to understand the long-term safety and efficacy of this compound in different patient populations.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide involves the reaction of 3,4-difluoroaniline with 4-chlorothiophenol in the presence of potassium carbonate and N,N-dimethylformamide. The resulting intermediate is then reacted with 3-chloropropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a crucial role in the development and progression of autoimmune diseases.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-11-3-6-13(17)14(18)9-11/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIFAHFSKYJZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)


![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)
![(4-{[(4-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5814879.png)
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)